molecular formula C13H19NS B13429861 3,4-Dihydro-2,2,4,4-tetramethyl-2h-1-benzothiopyran-6-amine

3,4-Dihydro-2,2,4,4-tetramethyl-2h-1-benzothiopyran-6-amine

Cat. No.: B13429861
M. Wt: 221.36 g/mol
InChI Key: PFDZUEWOUUBIFZ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2,2,4,4-tetramethyl-2h-1-benzothiopyran-6-amine: is an organic compound with the molecular formula C13H19NS It is a derivative of benzothiopyran, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2,2,4,4-tetramethyl-2h-1-benzothiopyran-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4,4-tetramethyl-3-thiopyran with an amine source in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted benzothiopyran derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3,4-Dihydro-2,2,4,4-tetramethyl-2h-1-benzothiopyran-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a probe to study the interactions of sulfur-containing heterocycles with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2,2,4,4-tetramethyl-2h-1-benzothiopyran-6-amine involves its interaction with specific molecular targets. The sulfur atom in the benzothiopyran ring can form interactions with metal ions or other electrophilic species, influencing various biochemical pathways. Additionally, the amine group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

  • 3,4-Dihydro-2,5,7,8-tetramethyl-2h-1-benzopyran-6-amine
  • 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
  • 3,4-Dihydro-2,5,7,8-tetramethyl-2h-1-benzopyran-6-yl acetate

Comparison: Compared to similar compounds, 3,4-Dihydro-2,2,4,4-tetramethyl-2h-1-benzothiopyran-6-amine is unique due to the presence of both sulfur and amine functional groups. This dual functionality allows for a wider range of chemical reactions and potential applications. Additionally, the tetramethyl substitution pattern provides steric hindrance, influencing the compound’s reactivity and stability.

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

2,2,4,4-tetramethyl-3H-thiochromen-6-amine

InChI

InChI=1S/C13H19NS/c1-12(2)8-13(3,4)15-11-6-5-9(14)7-10(11)12/h5-7H,8,14H2,1-4H3

InChI Key

PFDZUEWOUUBIFZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(SC2=C1C=C(C=C2)N)(C)C)C

Origin of Product

United States

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